
Ceritinib dihydrochloride
Overview
Description
Ceritinib dihydrochloride is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) enzyme. It is primarily used in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC) in patients who have shown resistance or intolerance to crizotinib . This compound works by blocking the action of an abnormal protein that signals cancer cells to multiply, thereby slowing or stopping the spread of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceritinib dihydrochloride is synthesized through a multi-step process involving several key intermediates. One of the primary synthetic routes involves the reaction of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride with 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in isopropanol at refluxing temperature . The process also includes pH modification during the cooling crystallization of this compound solution, which results in the formation of various polymorphs .
Industrial Production Methods: In industrial settings, this compound is produced through batch crystallization processes. The crystallization behavior is optimized by modifying the pH and using different solvent systems such as ethanol-water and acetone-water . The acetone-water system, in particular, produces pure form A, which has larger crystals and is more suitable for further studies .
Chemical Reactions Analysis
pH-Dependent Solubility and Crystallization
Ceritinib dihydrochloride exhibits pH-sensitive solubility, enabling purification via precipitation:
- Neutralization : Adjusting pH to 12 with NaOH converts the dihydrochloride salt back to freebase, achieving 76–94% crystallization efficiency in ethanol/water systems .
- Solubility parameters :
Table 2: Crystallization Efficiency in Solvent Systems
Solvent System | CRT Saturation (g/g) | Efficiency (η%) | Crystal Form |
---|---|---|---|
EtOH–H₂O (3:1) | 0.237 | 77.13% | B/C |
Acetone–H₂O (3:1) | 0.262 | 76.38% | A |
IPA–H₂O (1:3) | 0.227 | 64.04% | Amorphous |
Solid-State Polymorphic Transformations
Thermal and mechanical stress induce polymorphic transitions:
- Form III → Form I : Heating Form III to 100°C under vacuum (10 mbar) produces Form I .
- Hydrate formation : Exposure to humidity converts anhydrous forms to hydrates, altering dissolution kinetics (TGA data shows 5–7% weight loss at 120°C) .
Table 3: Thermodynamic Parameters of Dissolution
Parameter | THF | Acetone | Ethanol |
---|---|---|---|
ΔH (kJ/mol) | +18.7 | +22.4 | +24.1 |
ΔS (kJ/mol·K) | +0.062 | +0.075 | +0.081 |
%ζH | 62.64% | 67.21% | 69.85% |
Key Reaction Mechanisms
- Acid-Base Neutralization : Protonation of ceritinib’s piperidine and aniline groups stabilizes the dihydrochloride form .
- Nucleophilic Substitution : Tosylates react with fluoride or hydroxyl groups for radiolabeling or functionalization .
- Crystallization-Driven Purification : pH adjustments and solvent polarity govern polymorph selectivity .
These reactions underscore this compound’s versatility in drug development, particularly in optimizing bioavailability (Form I: 92% dissolution at pH 6.8) and enabling diagnostic applications via radiolabeling .
Scientific Research Applications
Ceritinib dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various enzymes.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: Primarily used in the treatment of ALK-positive metastatic NSCLC.
Industry: Utilized in the pharmaceutical industry for the development of targeted cancer therapies.
Mechanism of Action
Ceritinib dihydrochloride exerts its effects by selectively inhibiting the ALK enzyme, which is involved in the development and function of nervous system tissue . In cases of NSCLC, chromosomal translocation and fusion give rise to an oncogenic form of ALK that drives cancer progression . By inhibiting this mutated enzyme, this compound halts cancer cell proliferation and progression .
Comparison with Similar Compounds
Crizotinib: A first-generation ALK inhibitor used in the treatment of ALK-positive NSCLC.
Alectinib: Another ALK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Brigatinib: An ALK inhibitor that also targets other kinases and is used in cases of crizotinib resistance.
Uniqueness: Ceritinib dihydrochloride is unique in its ability to overcome resistance to first-generation ALK inhibitors like crizotinib . It has shown a high response rate and durable efficacy in clinical trials, making it a valuable option for patients with advanced NSCLC .
Biological Activity
Ceritinib dihydrochloride, an oral medication, is a selective inhibitor of the anaplastic lymphoma kinase (ALK) and has been primarily developed for the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its biological activity is characterized by its potent inhibition of ALK and ROS1 kinases, leading to significant antitumor effects in patients with advanced stages of ALK-rearranged NSCLC. This article explores the biological activity of ceritinib, supported by clinical findings, case studies, and data tables.
Ceritinib functions by binding to the ATP-binding site of the ALK protein, thereby inhibiting its kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival. Ceritinib has been shown to have a higher potency than crizotinib, the first-generation ALK inhibitor, with a reported 20-fold increase in potency in enzymatic assays .
Key Clinical Trials
- ASCEND-1 Trial : This phase 1 trial assessed ceritinib in patients with ALK-rearranged NSCLC who were crizotinib-naive. The overall response rate (ORR) was 72%, with a median progression-free survival (PFS) of 18.4 months .
- ASCEND-2 Trial : In this phase 2 study involving crizotinib-pretreated patients, ceritinib demonstrated an ORR of 56% and a median PFS of 5.7 months .
- ASCEND-4 Trial : A phase 3 trial comparing ceritinib to standard chemotherapy showed that ceritinib significantly improved PFS (26.3 months vs. 10.6 months for chemotherapy) and reduced the risk of disease progression by approximately 34% .
Safety Profile
Ceritinib's safety profile includes several adverse events (AEs), which are crucial for understanding its biological activity:
- Common AEs : Diarrhea (22.1%), hepatic toxicity (19.7%), and hyperglycemia have been reported .
- Serious AEs : Pneumonia and pneumonitis have led to treatment discontinuation in some cases .
Case Studies on Hyperglycemia
Recent studies have highlighted a possible association between ceritinib and hyperglycemia. A retrospective analysis using the Japanese Adverse Drug Event Report (JADER) database indicated that ceritinib had a reporting odds ratio (ROR) for hyperglycemia significantly higher than other ALK inhibitors like crizotinib and alectinib .
Table 1: Reporting Odds Ratios for Hyperglycemia
Drug | No. Cases | No. Non-Cases | Total Reports | ROR | 95% CI |
---|---|---|---|---|---|
Ceritinib | 11 | 550 | 561 | 2.25 | 1.24–4.08 |
Crizotinib | 1 | 1983 | 1984 | 0.056 | 0.008–0.40 |
Alectinib | 3 | 357 | 360 | 0.94 | 0.30–2.94 |
This table illustrates that ceritinib has a notable association with hyperglycemia compared to other treatments.
Summary of Findings
Ceritinib's biological activity is characterized by its potent inhibition of ALK, leading to significant clinical efficacy in treating ALK-positive NSCLC patients, particularly those who are crizotinib-resistant or have progressed after prior treatments. The compound's ability to cross the blood-brain barrier enhances its effectiveness against brain metastases, a common complication in NSCLC patients .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of ceritinib dihydrochloride in ALK-positive NSCLC, and how does it differ from other ALK inhibitors?
this compound is a selective, ATP-competitive ALK tyrosine kinase inhibitor with an IC50 of 200 pM. It also targets IGF-1R (IC50: 8 nM) and InsR (IC50: 7 nM), contributing to its broad antitumor activity . Unlike crizotinib, ceritinib demonstrates superior penetration of the blood-brain barrier, making it effective against intracranial metastases . Preclinical studies show it inhibits ALK phosphorylation, blocks downstream signaling (e.g., STAT3, AKT), and induces apoptosis in ALK-rearranged cell lines .
Q. What experimental models are validated for studying ceritinib’s efficacy and resistance mechanisms?
Common models include:
- In vitro : ALK-positive NSCLC cell lines (e.g., H3122, H2228) treated with ceritinib to assess proliferation, apoptosis, and phosphorylation status of ALK/IGF-1R .
- In vivo : Xenograft models using ALK-rearranged tumors to evaluate tumor regression and metastasis inhibition. For example, ceritinib reduces MDSC migration in CLP-induced sepsis models by blocking CCR2 upregulation .
- Resistance models : Engineered cell lines with ALK secondary mutations (e.g., L1196M) to study acquired resistance .
Q. What standardized protocols are recommended for assessing ceritinib’s impact on brain metastases in preclinical studies?
- Intracranial efficacy : Use orthotopic brain metastasis models with ALK-positive cell lines. Measure tumor volume via MRI and quantify ALK phosphorylation in brain tissue .
- Clinical correlation : Pooled intracranial objective response rate (ORR) data from trials (50.4% in crizotinib-naïve patients) should inform preclinical endpoints .
Advanced Research Questions
Q. How do CYP3A and CYP2C9 enzyme interactions influence ceritinib’s pharmacokinetics, and how should this inform clinical trial design?
Ceritinib is a strong CYP3A inhibitor (5.4-fold increase in midazolam AUC) and weak CYP2C9 inhibitor (54% increase in S-warfarin AUC) . Trial designs must:
- Avoid co-administration with CYP3A substrates (e.g., statins, antifungals) or adjust doses.
- Monitor liver function in patients with hepatic impairment, as ceritinib is metabolized by CYP3A and contraindicated in moderate-severe hepatic dysfunction .
- Use pharmacokinetic modeling to predict drug-drug interaction risks in combination therapies .
Q. How can researchers resolve contradictions in progression-free survival (PFS) data between ceritinib and other ALK inhibitors?
- Trial heterogeneity : Ceritinib’s median PFS (10.9 months in first-line) outperforms chemotherapy (7.0 months) but may vary with prior crizotinib exposure . Cross-trial comparisons require adjustment for patient stratification (e.g., brain metastases, ALK mutation subtypes).
- Resistance mechanisms : Analyze secondary mutations (e.g., ALK G1202R) and compensatory pathways (e.g., EGFR activation) to explain differential PFS outcomes .
Q. What methodological considerations are critical when designing combination therapies to overcome ceritinib resistance?
- Synergy screening : Use high-throughput assays to test ceritinib with PI3K/mTOR or MEK inhibitors, prioritizing combinations showing additive/apoptotic effects .
- Sequential dosing : Evaluate alternating regimens (e.g., ceritinib followed by lorlatinib) to delay resistance in ALK-positive models .
- Biomarker-driven cohorts : Stratify patients by ALK variant status or circulating tumor DNA to personalize combination strategies .
Q. Methodological Guidelines
- Data validation : Ensure reproducibility by adhering to MIACARM standards for cellular assays, including metadata on experimental design, sample sourcing, and measurement uncertainty .
- Conflict resolution : Address discrepancies in efficacy data (e.g., intracranial vs. systemic responses) through sensitivity analyses and independent radiologic review .
- Ethical compliance : Follow protocols for human subject research, including informed consent and ethical oversight, particularly in trials involving vulnerable populations (e.g., hepatic impairment) .
Properties
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCJOPLFICTLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl3N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380575-43-8 | |
Record name | Ceritinib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CERITINIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.